molecular formula C15H17N3O4 B2502375 N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 899974-41-5

N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2502375
CAS No.: 899974-41-5
M. Wt: 303.318
InChI Key: PXDANSNCSURBHZ-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a methoxyphenethyl group and a methylisoxazolyl group linked by an oxalamide moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is achieved through crystallization or chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
  • 1-(3-methoxyphenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxalamide linkage and the presence of both methoxyphenethyl and methylisoxazolyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-10-9-13(18-22-10)17-15(20)14(19)16-8-7-11-5-3-4-6-12(11)21-2/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDANSNCSURBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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